molecular formula C18H19FN4O5S B2972727 2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251632-79-7

2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2972727
CAS RN: 1251632-79-7
M. Wt: 422.43
InChI Key: ZCQWKWNVUUDBAS-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridines are a class of compounds that have been studied for their potential applications in various fields . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridines can be achieved through an oxidative [4 + 1] annulation in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridines can be analyzed using techniques such as X-ray diffractometry . The specific structure would depend on the substituents attached to the triazolo[4,3-a]pyridine core .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-a]pyridines can vary widely depending on the specific substituents present on the molecule . For example, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridines can vary widely depending on the specific substituents present on the molecule . For example, some compounds in this class exhibit excellent thermal stability .

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O5S/c1-27-16-4-2-13(10-15(16)19)11-23-18(24)22-12-14(3-5-17(22)20-23)29(25,26)21-6-8-28-9-7-21/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWKWNVUUDBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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